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Compound of Interest

Compound Name: Butylhydroxyanisole (Standard)

Cat. No.: B15612543

Introduction

Butylhydroxyanisole (BHA) is a synthetic phenolic antioxidant widely employed as a
preservative in the food, cosmetics, and pharmaceutical industries to prevent oxidative
degradation.[1][2] Commercially, BHA is a mixture of two isomers: 2-tert-butyl-4-hydroxyanisole
and 3-tert-butyl-4-hydroxyanisole.[2] Accurate identification and quantification of BHA are
crucial for quality control and regulatory compliance. This technical guide provides an in-depth
overview of the spectroscopic characteristics of BHA, offering a comprehensive resource for
researchers, scientists, and drug development professionals. The following sections detail the
ultraviolet-visible (UV-Vis), Fourier-transform infrared (FTIR), nuclear magnetic resonance
(NMR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring
these spectra.

Spectroscopic Data for Butylhydroxyanisole (BHA)

The following tables summarize the key quantitative data from various spectroscopic
techniques used for the identification of BHA.

Table 1: UV-Vis Spectroscopic Data
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Solvent/Medium Amax (nm) Reference
Not Specified 290 [3]
Methanol 289

Ethanol 292

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Data

Wavenumber (cm—?) Assignment Reference

3486 - 3140 O-H Stretching [4]

3068 C-H Stretching (aromatic) [5]
C-H Stretching (asymmetric,

2942 [5]
CH?2)
C-H Stretching (symmetric,

2866 [5]
CH2)
C=0 Stretching (carbonyl, if

1724 present as impurity or [5]
degradation product)

1238 C-O-C Stretching (asymmetric)  [5]

1162 C-O-C Stretching (symmetric) [5]

1140 - 898 Fingerprint Region [4]

Table 3: Mass Spectrometry (MS) Data
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. lonization .

Technique m/z Assignment Reference
Mode
Electron

GC-MS o 180 [M]+ [6]
lonization (EI)

GC-MS El 165 [M-CHs]* [7]
Negative [M-H]~ -> [M-H-

LC-MS/MS o 164.0 -> 149.0 [8]
lonization CHs]~

Table 4: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data (for 3-tert-butyl-4-hydroxyanisole
isomer)
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Nucleus Chemical Shift Multiplicity Assignment Reference
(3, ppm)

H 1.42 S -C(CHs)s [9]
1H 3.78 S -OCHs [9]
1H 6.68 d Ar-H [9]
1H 6.77 dd Ar-H [9]
1H 6.85 d Ar-H [9]
13C 29.4 -C(CHs)3 [10]

13C 345 -C(CHs)3 [10]

3C 55.7 -OCHs [10]

13C 110.8 Ar-C [10]

13C 112.1 Ar-C [10]

13C 114.7 Ar-C [10]

13C 139.6 Ar-C [10]

13C 147.2 Ar-C [10]

13C 151.1 Ar-C [10]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Vis Spectrophotometry

e Objective: To determine the maximum absorption wavelength (Amax) of BHA.
e Instrumentation: A standard UV-Vis spectrophotometer.
e Sample Preparation:

o Accurately weigh a standard sample of BHA.
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o Dissolve the standard in a suitable UV-grade solvent (e.g., methanol or ethanol) to prepare
a stock solution of known concentration.

o Prepare a series of dilutions from the stock solution to fall within the linear range of the
instrument.[11]

e Analysis:
o Record the UV spectrum of the BHA solutions over a wavelength range of 200-400 nm.
o Use the solvent as a blank for baseline correction.

o lIdentify the wavelength of maximum absorbance (Amax). For simultaneous determination
with other compounds, a fixed wavelength such as 280 nm may be used.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

o Objective: To identify the functional groups present in the BHA molecule.
e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
e Sample Preparation:

o For solid samples, the KBr pellet method is commonly used. Mix a small amount of BHA
with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

o Alternatively, the sample can be analyzed as a melt (crystalline phase).[12]
e Analysis:
o Acquire the FTIR spectrum over the mid-infrared range (typically 4000-400 cm~1).

o Identify the characteristic absorption bands corresponding to the functional groups in BHA,
such as O-H, C-H (aromatic and aliphatic), and C-O stretching vibrations.

Mass Spectrometry (MS)

¢ Objective: To determine the molecular weight and fragmentation pattern of BHA.
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e Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or a
Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).

e Sample Preparation (for GC-MS):
o Dissolve the BHA sample in a volatile organic solvent like methanol.[7]
o Inject the solution into the GC system.

e GC-MS Analysis:
o The sample is vaporized and separated on a capillary column.

o The separated components enter the mass spectrometer and are ionized, typically by
electron ionization (EI).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a
mass spectrum is generated. The monitoring ion for BHA can be set to m/z 165.[7]

e LC-MS/MS Analysis:

o A mobile phase consisting of a mixture of water and acetonitrile with 0.1% formic acid can
be used to elute the analytes.[8]

o Detection can be performed in negative ionization mode.[8]

o For BHA, the transition from m/z 164.0 to 149.0 can be monitored.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

» Objective: To elucidate the detailed molecular structure of BHA by analyzing the chemical
environment of its protons (*H NMR) and carbon atoms (33C NMR).

e Instrumentation: A high-resolution NMR spectrometer.
e Sample Preparation:

o Dissolve a small amount of the BHA sample in a deuterated solvent (e.g., CDClz, DMSO-
de).
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o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

e Analysis:
o Acquire the *H and 13C NMR spectra.
o Process the data (Fourier transformation, phase correction, and baseline correction).

o Analyze the chemical shifts, signal multiplicities, and integration values to assign the
peaks to the specific protons and carbons in the BHA molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of
Butylhydroxyanisole.
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Caption: Workflow for the Spectroscopic Identification of BHA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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